molecular formula C10H17NO2 B13319835 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid

Cat. No.: B13319835
M. Wt: 183.25 g/mol
InChI Key: RBSMHWGJMWIJEK-UHFFFAOYSA-N
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Description

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a versatile small molecule scaffold known for its unique bicyclic structure. This compound is characterized by the presence of an amino group and a bicyclo[2.2.1]heptane ring system, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .

Scientific Research Applications

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is unique due to its specific bicyclic structure and the presence of both an amino group and a propanoic acid moiety. This combination of features makes it a valuable scaffold for various chemical and biological applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6/h6-8H,2-5,11H2,1H3,(H,12,13)

InChI Key

RBSMHWGJMWIJEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)(C(=O)O)N

Origin of Product

United States

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